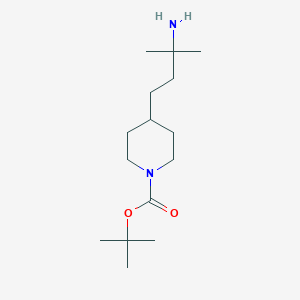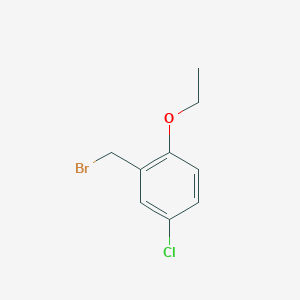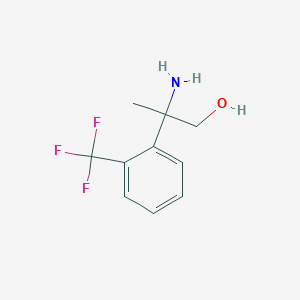
2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol is an organic compound with the molecular formula C10H12F3NO. It is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol typically involves organic synthesis methods. One common route includes the chlorination of trifluoromethylbenzyl alcohol to produce 2-chloro-2-(2-(trifluoromethyl)phenyl)propan-1-ol. This intermediate is then reacted with an appropriate amine to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives .
Applications De Recherche Scientifique
2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as a key intermediate in the synthesis of pharmaceutical compounds, such as aprepitant, a potent human neurokinin-1 (NK-1) receptor antagonist.
Industry: The compound is used in the synthesis of advanced organic compounds and additives.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol involves its interaction with molecular targets and pathways. For instance, as an intermediate in the synthesis of aprepitant, it plays a role in modulating the activity of the NK-1 receptor, which is involved in the transmission of pain and other sensory signals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol: This compound has similar structural features but with additional trifluoromethyl groups, making it more hydrophobic.
2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol: This compound has the trifluoromethyl group in a different position on the phenyl ring, which can affect its reactivity and interactions.
Uniqueness
2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of pharmaceuticals and other advanced organic compounds.
Propriétés
Formule moléculaire |
C10H12F3NO |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
2-amino-2-[2-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H12F3NO/c1-9(14,6-15)7-4-2-3-5-8(7)10(11,12)13/h2-5,15H,6,14H2,1H3 |
Clé InChI |
DRAJERQZXHKPJI-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(C1=CC=CC=C1C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


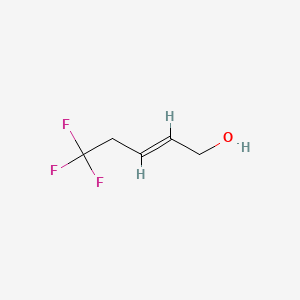
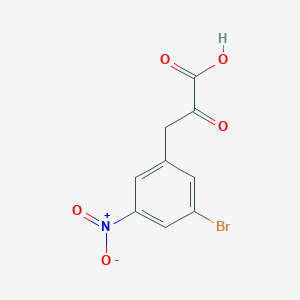

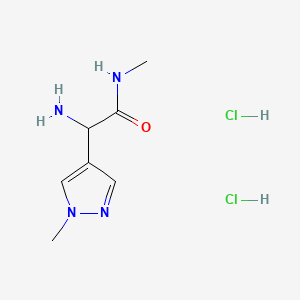
![Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride](/img/structure/B13590857.png)
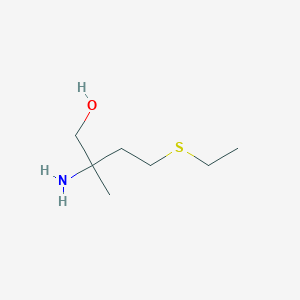
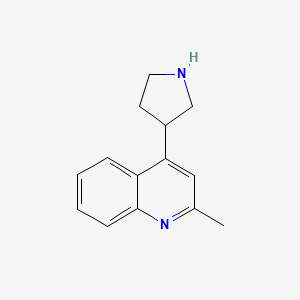
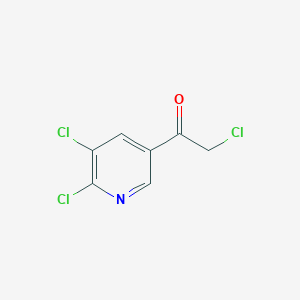
![3-((Benzyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13590887.png)
![[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea](/img/structure/B13590899.png)
![[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]aminedihydrochloride](/img/structure/B13590901.png)
![2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B13590916.png)
